Chemical properties of 4-Bromo-3-methoxypyridin-2-amine
Chemical properties of 4-Bromo-3-methoxypyridin-2-amine
An In-depth Technical Guide to the Chemical Properties and Applications of 4-Bromo-3-methoxypyridin-2-amine
Introduction: A Versatile Heterocyclic Building Block
4-Bromo-3-methoxypyridin-2-amine is a substituted pyridine derivative that serves as a valuable intermediate in synthetic organic chemistry. Its unique arrangement of an amino group, a methoxy group, and a bromine atom on the pyridine scaffold provides multiple reactive sites for chemical modification. This trifunctional nature makes it a strategic building block for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1][2] The pyridine core is a well-established "privileged structure" in drug discovery, appearing in numerous approved therapeutic agents.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safe handling of 4-Bromo-3-methoxypyridin-2-amine for researchers, scientists, and drug development professionals.
Molecular Identity and Physicochemical Properties
The fundamental identity and key physicochemical characteristics of 4-Bromo-3-methoxypyridin-2-amine are summarized below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| Chemical Name | 4-bromo-3-methoxypyridin-2-amine | [3] |
| CAS Number | 1804876-78-5 | [4] |
| Molecular Formula | C₆H₇BrN₂O | [3] |
| Molecular Weight | 203.04 g/mol | [5] |
| Monoisotopic Mass | 201.97418 Da | [3] |
| Appearance | Solid (predicted/based on isomers) | |
| Boiling Point | 289.0 ± 35.0 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [5] |
| XLogP3 | 1.2 | [3] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Storage Conditions | Store in a cool, dry, well-ventilated place under an inert atmosphere. |
Spectroscopic and Analytical Data
Spectroscopic analysis is critical for confirming the identity and purity of 4-Bromo-3-methoxypyridin-2-amine. While a comprehensive public dataset for this specific isomer is limited, the expected spectral features can be inferred from its structure and data from related isomers.
| Analytical Method | Expected Features |
| ¹H NMR | Signals corresponding to two aromatic protons on the pyridine ring, a singlet for the methoxy group (-OCH₃) protons, and a broad singlet for the amine (-NH₂) protons. For the related isomer 3-Bromo-2-methoxypyridin-4-amine (in CDCl₃), characteristic peaks are observed at δ = 7.67 (d, J = 5.6 Hz, 1H), 6.26 (d, J = 5.6 Hz, 1H), and 3.90 (s, 3H).[6] |
| ¹³C NMR | Signals for the six carbon atoms, including four in the aromatic region of the pyridine ring, one for the methoxy carbon, and carbons bearing the bromo, methoxy, and amino substituents. |
| Mass Spectrometry (MS) | The Electrospray Ionization (ESI) mass spectrum is expected to show a prominent [M+H]⁺ ion at m/z 202.98 and 204.98, reflecting the characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br).[3][6] |
| LC-MS / HPLC | These techniques are essential for assessing purity and can be used to monitor reaction progress.[4] |
Synthesis and Reactivity
Synthetic Pathways
The synthesis of substituted bromopyridines often involves electrophilic bromination of an activated pyridine precursor. A common and efficient method for synthesizing the related isomer, 3-bromo-2-methoxypyridin-4-amine, utilizes N-Bromosuccinimide (NBS) as the brominating agent. This approach highlights the high reactivity of the electron-rich aminomethoxypyridine ring towards electrophilic substitution.
Protocol: Synthesis of 3-Bromo-2-methoxypyridin-4-amine (Illustrative Example)
Causality: This protocol demonstrates a standard electrophilic aromatic substitution. The electron-donating amino and methoxy groups activate the pyridine ring, directing the incoming electrophile (Br⁺ from NBS). The reaction is typically performed at low to ambient temperatures to control selectivity and prevent over-bromination. Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve the reactants.
-
Preparation : Dissolve 2-methoxypyridin-4-amine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C using an ice bath.[6]
-
Reagent Addition : Slowly add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise to the cooled solution while stirring.[6]
-
Reaction : Allow the reaction mixture to warm to room temperature (approx. 25-30 °C) and stir for 30 minutes to 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]
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Quenching : Upon completion, quench the reaction by adding ice-cold water.[6]
-
Extraction : Extract the product into dichloromethane. Combine the organic layers, wash sequentially with water and brine, and dry over anhydrous sodium sulfate.[6]
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Purification : Concentrate the solution under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization/trituration with a suitable solvent system (e.g., n-pentane/ether) to yield the pure product.[6]
Caption: Illustrative synthesis of a bromo-methoxypyridin-amine isomer.
Chemical Reactivity and Mechanistic Insights
The reactivity of 4-Bromo-3-methoxypyridin-2-amine is dictated by its three key functional groups. Understanding their electronic interplay is crucial for predicting reaction outcomes.
-
The Bromine Atom (C4-Br) : The bromine at the 4-position is the primary site for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. The pyridine nitrogen atom acts as an electron-withdrawing group, activating the C2 and C4 positions towards nucleophilic attack.[7] This makes the C4-Br bond susceptible to displacement by various nucleophiles and a key handle for introducing molecular diversity.
-
Suzuki Coupling : Palladium-catalyzed reaction with boronic acids to form C-C bonds.
-
Buchwald-Hartwig Amination : Palladium-catalyzed reaction with amines to form C-N bonds.[8]
-
Stille Coupling : Reaction with organostannanes to form C-C bonds.
-
-
The Amino Group (C2-NH₂) : The primary amine is a nucleophile and can undergo acylation, alkylation, and diazotization reactions. Under acidic conditions with nitrous acid, it can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -F, -H) via Sandmeyer or Schiemann reactions.[9]
-
The Methoxy Group (C3-OCH₃) : The methoxy group is a strong electron-donating group, which influences the electron density of the pyridine ring, enhancing its reactivity towards electrophiles while also sterically hindering the adjacent C2 and C4 positions. It is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃).
Caption: Key reactive sites of 4-Bromo-3-methoxypyridin-2-amine.
Applications in Drug Discovery and Medicinal Chemistry
Aminopyridine scaffolds are central to the development of kinase inhibitors, which often interact with the hinge region of the kinase ATP-binding site.[2] The structural motif present in 4-Bromo-3-methoxypyridin-2-amine makes it an attractive starting material for synthesizing libraries of compounds for screening against various therapeutic targets.
-
Kinase Inhibitors : Derivatives of bromopyridines are used to synthesize potent inhibitors for kinases implicated in cancer and inflammatory diseases, such as p38 MAP kinase.[2]
-
Pharmaceutical Intermediates : The ability to selectively functionalize the molecule at the bromine or amine position allows for the stepwise construction of complex drug candidates. Pyridine derivatives are found in antibiotics, anti-ulcer, antihypertensive, and anticancer drugs.[10]
-
Scaffold Decoration : In lead optimization, the 4-bromo position serves as an anchor point to introduce various substituents via cross-coupling, enabling systematic exploration of the structure-activity relationship (SAR) to enhance potency, selectivity, and pharmacokinetic properties.[8]
Safety, Handling, and Storage
Handling 4-Bromo-3-methoxypyridin-2-amine requires adherence to standard laboratory safety protocols for chemical reagents. The following information is based on data for closely related isomers and should be considered representative.
-
Hazard Classification : May be classified as an irritant. Expected to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[11][12]
-
Precautionary Statements :
-
First Aid Measures :
-
Inhalation : Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11][13]
-
Skin Contact : Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[11][14]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[11][12]
-
Ingestion : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[11]
-
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in the dark and under an inert atmosphere.[14]
-
Incompatible Materials : Strong oxidizing agents, strong acids.[11]
Conclusion
4-Bromo-3-methoxypyridin-2-amine is a strategically important chemical intermediate with significant potential in synthetic chemistry. Its well-defined reactive sites allow for predictable and versatile transformations, making it a valuable tool for drug discovery programs and the synthesis of novel functional materials. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in a research and development setting.
References
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Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
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Wiley Online Library. (n.d.). Supplementary Information. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]
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MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]
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ACS Publications. (2019, September 25). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. Retrieved from [Link]
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MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]
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ResearchGate. (2015, March 12). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. Retrieved from [Link]
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PubChemLite. (n.d.). 2-bromo-3-methoxypyridin-4-amine (C6H7BrN2O). Retrieved from [Link]
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